1H-Imidazole, 1-(2-methyl-1-oxo-2-propenyl)-

Catalog No.
S12544803
CAS No.
54060-80-9
M.F
C7H8N2O
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole, 1-(2-methyl-1-oxo-2-propenyl)-

CAS Number

54060-80-9

Product Name

1H-Imidazole, 1-(2-methyl-1-oxo-2-propenyl)-

IUPAC Name

1-imidazol-1-yl-2-methylprop-2-en-1-one

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c1-6(2)7(10)9-4-3-8-5-9/h3-5H,1H2,2H3

InChI Key

OMRBLVYISVXTDL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1C=CN=C1

1H-Imidazole, 1-(2-methyl-1-oxo-2-propenyl)- is a natural product found in Cynomorium songaricum with data available.

1H-Imidazole, 1-(2-methyl-1-oxo-2-propenyl)- is a chemical compound characterized by its imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This compound features a propenyl group with a ketone functionality, contributing to its potential reactivity and biological properties. The structural formula can be represented as follows:

C7H8N2O\text{C}_7\text{H}_8\text{N}_2\text{O}

The presence of the 2-methyl-1-oxo-2-propenyl substituent suggests that this compound may exhibit unique chemical behaviors compared to simpler imidazole derivatives.

. This specific compound can participate in various nucleophilic substitution reactions, particularly due to the electrophilic nature of the carbonyl group in the propenyl moiety. Potential reactions include:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or amines.
  • Condensation Reactions: It may undergo condensation with other aldehydes or ketones to form larger molecular structures.
  • Cyclization: The propenyl group may engage in cyclization reactions under certain conditions, potentially forming new heterocyclic compounds.

Compounds containing imidazole rings are often associated with significant biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, 1H-Imidazole derivatives have been studied for their ability to inhibit enzymes such as cytochrome P450 and various kinases, which play critical roles in cellular signaling and metabolism. The biological activity of 1-(2-methyl-1-oxo-2-propenyl)- may also stem from its capacity to interact with biological membranes due to its lipophilic character.

The synthesis of 1H-Imidazole, 1-(2-methyl-1-oxo-2-propenyl)- can be approached through several methods:

  • Condensation Reactions: One common method involves the condensation of an appropriate aldehyde with an imidazole derivative under acidic or basic conditions.
  • Michael Addition: The propenyl moiety can be introduced via a Michael addition reaction where an imidazole acts as a nucleophile attacking an α,β-unsaturated carbonyl compound.
  • Functionalization of Imidazole: Starting from commercially available imidazole derivatives, functionalization can be achieved through alkylation or acylation methods to introduce the propenyl group.

1H-Imidazole, 1-(2-methyl-1-oxo-2-propenyl)- has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting specific enzymes or pathways.
  • Agriculture: Its antifungal properties may make it suitable for use in agricultural fungicides.
  • Material Science: The unique chemical structure may allow for its use in the synthesis of novel polymers or materials with specific properties.

Interaction studies involving 1H-Imidazole derivatives often focus on their binding affinities to various biomolecules. These studies can include:

  • Enzyme Inhibition Studies: Evaluating how well the compound inhibits specific enzymes involved in metabolic pathways.
  • Receptor Binding Assays: Investigating interactions with receptors that may lead to therapeutic effects.
  • Molecular Docking Simulations: Computational studies that predict how the compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with 1H-Imidazole, 1-(2-methyl-1-oxo-2-propenyl)-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-ImidazoleBasic imidazole structureFound in many biological systems
2-MethylimidazoleMethyl substitution on imidazoleExhibits antimicrobial properties
BenzimidazoleFused benzene and imidazoleKnown for anti-cancer activity
1H-PyrazoleSimilar five-membered ring with nitrogenDifferent reactivity profile

Uniqueness of 1H-Imidazole, 1-(2-methyl-1-oxo-2-propenyl)-

This compound stands out due to its combination of an imidazole ring and a propenyl group with a ketone functionality. This structural combination may enhance its reactivity and biological activity compared to other simpler imidazoles or related compounds. The presence of both nitrogen atoms in the ring and a reactive carbonyl group allows for diverse chemical transformations and potential therapeutic applications not typically seen in other similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

136.063662883 g/mol

Monoisotopic Mass

136.063662883 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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